molecular formula C13H11F3N2O6S B2653013 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034382-99-3

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2653013
CAS No.: 2034382-99-3
M. Wt: 380.29
InChI Key: CTYHWLYCHPRNSW-UHFFFAOYSA-N
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Description

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034382-99-3) is a chemical compound with a molecular formula of C13H11F3N2O6S and a molecular weight of 380.30 g/mol . This molecule is a complex heterocyclic structure that incorporates both an oxazolidine-2,4-dione moiety and an azetidine ring, which is functionalized with a 4-(trifluoromethoxy)phenylsulfonyl group . The 2,4-oxazolidinedione group is a key scaffold in medicinal chemistry, and its presence can be critical for investigating biological activity . The specific molecular architecture of this compound makes it a valuable intermediate or target molecule for researchers in fields such as medicinal chemistry and drug discovery. Its structure suggests potential application in the synthesis and development of novel pharmacologically active agents, particularly as a building block for more complex molecules. Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and biochemical screening. This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O6S/c14-13(15,16)24-9-1-3-10(4-2-9)25(21,22)17-5-8(6-17)18-11(19)7-23-12(18)20/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYHWLYCHPRNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy-containing reagents in the presence of a suitable catalyst.

    Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of appropriate diol or amino alcohol precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and sulfonyl group are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield
3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione Oxazolidine-2,4-dione 4-(Trifluoromethoxy)phenylsulfonyl, azetidine ~380 (estimated) Not reported
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethoxy)phenyl)urea (8h) Urea-thiazole hybrid Chloromethyl thiazole, 3-(trifluoromethoxy)phenyl 428.1 57.6%
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea (8i) Urea-thiazole hybrid Chloromethyl thiazole, phenyl 344.1 54.3%
5-(Z)-[(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone (5) Thiazolidinone 4-Methoxyphenyl, 4-hydroxyphenyl ~356 (estimated) Not reported
(E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)triazol-3-yl)phenyl)urea Imidazolidinone-triazole 4-(Trifluoromethoxy)phenyl, triazole ~500 (estimated) Not reported

Key Observations :

  • Core Diversity: The target compound’s oxazolidinedione core distinguishes it from urea-thiazole (8h, 8i), thiazolidinone (5), and imidazolidinone-triazole hybrids. Oxazolidinediones are known for their conformational rigidity, which may enhance target binding specificity compared to more flexible urea or thiazolidinone analogs .
  • Substituent Impact: The 4-(trifluoromethoxy)phenyl group is shared with 8h and the imidazolidinone-triazole compound. This substituent is associated with improved pharmacokinetic properties due to its electronegative trifluoromethoxy group, which resists oxidative metabolism .
  • Synthetic Complexity: The target compound’s azetidine-sulfonyl moiety likely requires multi-step synthesis, similar to the imidazolidinone-triazole derivatives in , which involve coupling reactions with carbamates and amines .

Biological Activity

The compound 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a novel organic molecule that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F3N3O4SC_{15}H_{14}F_3N_3O_4S, with a molecular weight of approximately 389.4 g/mol. It features a trifluoromethoxy group, a sulfonyl moiety, and an oxazolidine ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory effects : By inhibiting specific enzymes involved in inflammatory pathways.
  • Anticancer properties : Potentially inducing apoptosis in cancer cells through modulation of signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to oxazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, thiazolidine derivatives have shown selective cytotoxicity against K562 (chronic myelogenous leukemia) and HeLa (cervical cancer) cells with IC50 values ranging from 8.5 µM to 15.1 µM . Although specific data for the oxazolidine derivative is limited, its structural similarities suggest potential for similar activity.

Antibacterial Activity

Compounds in the same class as this compound have been evaluated for antibacterial properties. For instance, thiazolidinone derivatives displayed promising antibacterial effects against Gram-positive bacteria . The presence of the sulfonyl group may enhance these properties through mechanisms involving disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study on thiazolidin derivatives showed that certain compounds induced apoptosis in cancer cells via both extrinsic and intrinsic pathways . This suggests that the oxazolidine derivative may similarly affect cell viability in malignant cells.
  • Antiproliferative Activity :
    • Research indicated that thiazolidin-2,4-dione derivatives exhibited antiproliferative effects against human lung, breast, and liver cancer cells . The safety index (SI) was calculated to assess the selectivity of these compounds towards tumor cells compared to normal cells.
  • Mechanistic Insights :
    • Investigations into the mechanisms of action revealed that some derivatives could inhibit cell migration and tube formation in endothelial cells, indicating potential applications in anti-metastatic therapies .

Summary Table of Biological Activities

Activity Type Effect Cell Lines Tested IC50 Values (µM)
AnticancerCytotoxicK5628.5 - 14.9
HeLa8.9 - 15.1
AntibacterialInhibitionGram-positive bacteriaNot specified

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